2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core substituted with methoxy, methyl, and sulfanyl acetamide groups. Pyrimidoindole derivatives are noted for their pharmacological relevance, particularly in modulating Toll-like receptor 4 (TLR4) activity and other inflammatory targets .
Properties
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-5-7-15(8-6-14)12-24-19(28)13-31-23-25-20-17-11-16(30-4)9-10-18(17)26(2)21(20)22(29)27(23)3/h5-11H,12-13H2,1-4H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFXJYHWGNJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidoindole core and various functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 450.6 g/mol. Its unique structure includes a methoxy group, a sulfanyl moiety, and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₃S |
| Molecular Weight | 450.6 g/mol |
| CAS Number | 1112301-47-9 |
Antimicrobial Activity
Research has indicated that compounds related to the pyrimidoindole class exhibit significant antimicrobial properties. In particular, derivatives with similar structural features have been tested against various bacterial strains:
- Antibacterial Activity : Studies have shown that compounds with the pyrimidoindole structure demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds suggest potent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Antimycobacterial Activity : Some studies have also evaluated the antimycobacterial properties of related compounds, showing promising results against Mycobacterium tuberculosis .
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied. For instance:
- Cell Proliferation Inhibition : Compounds analogous to 2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide have been found to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells .
- Mechanism of Action : The cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest in specific phases (e.g., G2/M phase). These effects are linked to the inhibition of key signaling pathways such as PI3K/AKT/mTOR .
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrimidoindole derivatives:
- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of synthesized pyrimidoindole derivatives against multiple bacterial strains and reported significant activity with low MIC values .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of related compounds on human colorectal cancer cell lines (HCT116 and Caco-2), demonstrating substantial growth inhibition and apoptosis induction .
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives of similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) have been reported as low as 37.9 μM , demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Drug Development
Given its biological activities, this compound is being investigated for its potential in drug development, particularly in creating new antibiotics and anticancer agents. Its ability to inhibit specific enzymes makes it a candidate for treating infections and malignancies.
Mechanistic Studies
The compound serves as a valuable tool in mechanistic studies aimed at understanding the pathways involved in bacterial resistance and cancer cell survival. By elucidating these mechanisms, researchers can identify new therapeutic targets.
Synthesis and Optimization
The synthesis of this compound involves multiple steps requiring careful optimization of reaction conditions to ensure high yields and purity. Understanding its chemical behavior can lead to the development of more effective synthetic routes for similar compounds .
Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of synthesized derivatives similar to this compound, researchers found that modifications in the indole structure significantly influenced their effectiveness against bacterial strains. This highlights the importance of structural optimization in enhancing antimicrobial properties .
Case Study: Anticancer Mechanism Exploration
Another study focused on the anticancer effects of pyrimidoindole derivatives found that these compounds could induce apoptosis through various mechanisms, including cell cycle arrest and inhibition of survival proteins. These findings suggest that further exploration of this compound could lead to significant advancements in cancer treatment strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogues differ in substituents on the pyrimidoindole core, acetamide linker, or aromatic side chains. These variations influence physicochemical properties (e.g., solubility, logP) and bioactivity profiles. Below is a comparative analysis:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: N-Alkyl/Aryl Groups: Bulky substituents (e.g., tert-butyl in compound 32 ) improve metabolic stability but may reduce solubility. Core Modifications: Methoxy groups at position 8 (target compound) enhance electronic effects, possibly influencing receptor binding, while 3-phenyl substitutions (compound 27 ) introduce planar aromaticity, altering target specificity.
Bioactivity Profile Correlation :
- Clustering analyses () indicate that compounds with >70% structural similarity (e.g., Tanimoto coefficient) share overlapping bioactivity profiles, such as TLR4 antagonism or kinase inhibition . The target compound’s pyrimidoindole scaffold aligns with TLR4-active analogues, though its methylbenzyl side chain may confer unique interaction patterns .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to ’s general Procedure D (HATU-mediated coupling ). Comparatively, compound 13a uses diazonium salt coupling, which is less efficient for bulky substituents.
Q & A
Basic Questions
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance for lab access ). Use personal protective equipment (PPE) for skin/eye contact, and ensure fume hoods for inhalation risks. Immediate first-aid measures include rinsing eyes with water (15+ minutes) and consulting a physician . Maintain Safety Data Sheets (SDS) on-site, referencing CAS-specific hazards.
Q. How can the structural characterization of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze proton/carbon shifts to confirm substituents (e.g., methoxy, methylphenyl groups).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, critical for pyrimidoindole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₂₄H₂₆N₄O₃S) and fragmentation patterns. Cross-reference with PubChem or NIST databases for spectral validation .
Q. What synthetic strategies are applicable for pyrimidoindole-based analogs?
- Methodological Answer : Optimize multi-step routes:
- Core Formation : Use Ullmann coupling for sulfanyl-acetamide linkage or Mitsunobu reactions for ether bonds .
- Functionalization : Introduce methoxy/methyl groups via nucleophilic substitution. Monitor regioselectivity using HPLC .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
Advanced Research Questions
Q. How can computational modeling accelerate reaction optimization for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Use software like COMSOL Multiphysics for batch reactor simulations, optimizing parameters (temperature, solvent polarity) . Integrate ICReDD’s feedback loop: computational predictions → experimental validation → data refinement .
Q. What experimental design principles minimize variability in structure-activity relationship (SAR) studies?
- Methodological Answer : Use factorial design (DoE) to screen variables:
- Factors : Substituent positions (methoxy, methyl), sulfanyl linker length.
- Responses : Bioactivity (e.g., IC₅₀ in enzyme assays).
- Analysis : ANOVA to identify significant factors; Pareto charts to rank effects . Validate with triplicate runs and negative controls .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Conduct meta-analysis:
- Data Harmonization : Normalize assay conditions (e.g., cell lines, incubation times).
- Statistical Reconciliation : Apply Tukey’s HSD test to compare outliers.
- Mechanistic Studies : Use molecular docking to assess binding affinity variations across protein conformers .
Q. What methodologies enable efficient integration of heterogeneous catalysis in synthesis?
- Methodological Answer : Screen catalysts (e.g., Pd/C, zeolites) for key steps:
- Hydrogenation : Optimize pressure (1–5 atm) and catalyst loading (1–5 mol%) for nitro-group reductions.
- Separation : Use membrane technologies (e.g., nanofiltration) to recover catalysts and reduce waste . Monitor kinetics via in-situ FTIR .
Q. How can AI-driven platforms enhance predictive modeling of physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
